molecular formula C19H16FN3OS B6569693 2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946352-36-9

2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No. B6569693
CAS RN: 946352-36-9
M. Wt: 353.4 g/mol
InChI Key: SWZGRBJEFLOYHC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature i.e., it shows both acidic and basic properties . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Synthesis Analysis

Imidazole has been synthesized by glyoxal and ammonia . A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane has been reported .


Molecular Structure Analysis

The imidazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to show significant antimicrobial activity . Similarly, thiazole derivatives have also been used in the development of antimicrobial drugs . Therefore, it’s plausible that this compound could have potential applications in the development of new antimicrobial agents.

Anti-inflammatory Activity

Imidazole derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide” could be explored for its potential anti-inflammatory applications.

Antitumor Activity

Both imidazole and thiazole derivatives have been associated with antitumor or cytotoxic activities . This compound could therefore be investigated for potential applications in cancer therapy.

Antidiabetic Activity

Imidazole derivatives have shown potential in the treatment of diabetes . This suggests possible applications of this compound in antidiabetic drug development.

Antiviral Activity

Imidazole derivatives have demonstrated antiviral properties . This compound could be studied for its potential use in antiviral therapies.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective effects . This suggests that “2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide” could have potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds . The bioavailability of the compound would be influenced by these properties.

Result of Action

Similar compounds have been reported to show significant activity against mycobacterium tuberculosis . The specific effects would depend on the compound’s interactions with its targets and the resulting changes in cellular processes.

properties

IUPAC Name

2-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-15-9-5-4-8-14(15)18(24)21-12-16-17(13-6-2-1-3-7-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZGRBJEFLOYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

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